molecular formula C7H5BrFNO2 B1273092 2-Amino-3-bromo-5-fluorobenzoic acid CAS No. 259269-84-6

2-Amino-3-bromo-5-fluorobenzoic acid

Cat. No. B1273092
M. Wt: 234.02 g/mol
InChI Key: LTOCPZGBNWZMBA-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-fluorobenzoic acid is a halogen-substituted benzoic acid derivative, which is part of a broader class of compounds that have been extensively studied due to their interesting chemical and biological properties. The compound is closely related to 2-amino-5-fluorobenzoic acid and 2-amino-5-bromobenzoic acid, both of which have been analyzed for their vibrational spectra and molecular structure using various spectroscopic methods and computational techniques .

Synthesis Analysis

The synthesis of related compounds, such as methyl 2-amino-5-fluorobenzoate, has been achieved through a series of reactions starting from 3-fluorobenzoic acid. The process involves nitrification, esterification, and hydronation, with an optimal synthesis route yielding the target product with high purity and yield . Although the exact synthesis of 2-amino-3-bromo-5-fluorobenzoic acid is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure and conformation of 2-amino-5-bromobenzoic acid have been studied using single-crystal X-ray diffraction, revealing the presence of multiple conformers and providing insights into the geometrical parameters of the molecule . The molecular structure is further supported by vibrational spectroscopy and density functional theory (DFT) calculations, which offer a detailed understanding of the intramolecular interactions and stability of the molecule .

Chemical Reactions Analysis

The chemical reactivity of halogen-substituted benzoic acids can be inferred from studies on similar compounds. For instance, the interaction of 2-amino-5-bromo benzoic acid with protein tyrosine kinase has been simulated, suggesting potential biological activity . Additionally, the synthesis of 3-aminoindazoles from 2-bromobenzonitriles demonstrates the reactivity of brominated aromatic compounds in palladium-catalyzed arylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-bromobenzoic acid and its derivatives have been characterized through various spectroscopic techniques, including FT-IR, Raman, and UV spectroscopy. These studies provide valuable information on the vibrational modes, electronic transitions, and thermodynamic properties at different temperatures . Theoretical calculations, such as HOMO-LUMO analysis and first-order hyperpolarizability, contribute to the understanding of the electronic properties and non-linear optical behavior of these compounds .

Scientific Research Applications

  • Pharmaceuticals

    • This compound could be used in the synthesis of various pharmaceuticals due to its reactivity and the presence of functional groups .
    • For example, it could be used in the preparation of boron-containing anti-fungal agents for the treatment of onychomycosis .
  • Organic Synthesis

    • It could be used as a building block in the synthesis of more complex organic compounds .
    • Its properties, such as its reactivity, solubility, and the presence of functional groups, would influence its utility in these processes .
  • Agrochemicals

    • It could potentially be used in the synthesis of agrochemicals, although specific applications are not readily available .
  • Dyestuff Fields

    • It could potentially be used in the synthesis of dyes, although specific applications are not readily available .
  • Pharmaceuticals

    • This compound could be used in the synthesis of various pharmaceuticals due to its reactivity and the presence of functional groups .
    • For example, it could be used in the preparation of boron-containing anti-fungal agents for the treatment of onychomycosis .
  • Organic Synthesis

    • It could be used as a building block in the synthesis of more complex organic compounds .
    • Its properties, such as its reactivity, solubility, and the presence of functional groups, would influence its utility in these processes .
  • Agrochemicals

    • It could potentially be used in the synthesis of agrochemicals, although specific applications are not readily available .
  • Dyestuff Fields

    • It could potentially be used in the synthesis of dyes, although specific applications are not readily available .

Safety And Hazards

The compound is considered hazardous. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes. Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

2-amino-3-bromo-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOCPZGBNWZMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381836
Record name 2-amino-3-bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromo-5-fluorobenzoic acid

CAS RN

259269-84-6
Record name 2-amino-3-bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 0.78 g of 2-amino-5-fluorobenzoic acid and 100 ml of N,N-dimethylformamide was added 1.1 g of N-bromosuccinimide at room temperature, and the mixture was stirred at room temperature for 5 hours. After water was added to the reaction mixture, a deposited precipitate was collected by filtration, and then washed with acetone to obtain 0.43 g of 2-amino-3-bromo-5-fluorobenzoic acid of the formula:
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
100 mL
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reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 2-Amino-5-fluorobenzoic acid (5 g, 32.2 mmol) in chloroform (90 mL) was added bromine (1.82 mL, 35.4 mmol) in chloroform (10 mL) solution dropwise via an additional funnel. The mixture was stirred at room temperature for 16 hrs. and LC/MS showed about 50% conversion of the starting material. Additional bromine (1.8 mL) was added to the reaction and continued stirring for another 24 hrs. The resulting white precipitate was collected by filtration, washed thoroughly with dichloromethane and air-dried to give 2-amino-3-bromo-5-fluorobenzoic acid as its HBr salt. ES/MS m/z 234/236 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.82 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Barlaam, CS Harris, J Lecoq, HTH Nguyen - Tetrahedron, 2012 - Elsevier
… The resulting precipitate was collected by filtration, washed with petroleum ether (20 ml) and dried to a constant weight to afford 2-amino-3-bromo-5-fluorobenzoic acid (11, 501 mg, 66.4…
Number of citations: 8 www.sciencedirect.com

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